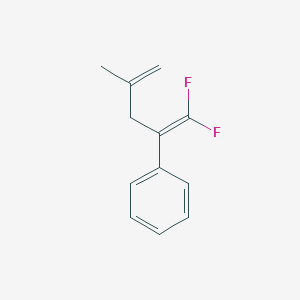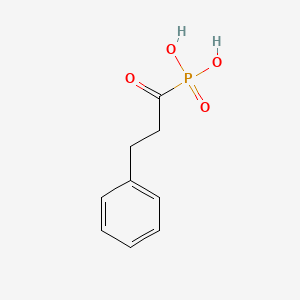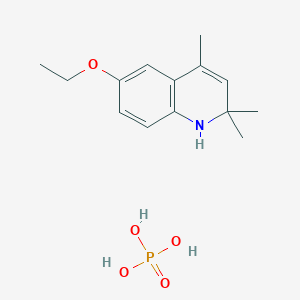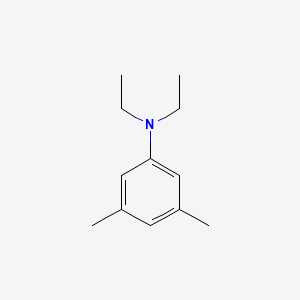
Benzenamine, N,N-diethyl-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-diethyl-3,5-dimethyl- is an organic compound with the molecular formula C12H19N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by two ethyl groups and two methyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-3,5-dimethyl- typically involves the alkylation of 3,5-dimethylaniline. One common method is the reaction of 3,5-dimethylaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-diethyl-3,5-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Benzenamine, N,N-diethyl-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-3,5-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with aromatic amino acids in proteins, leading to changes in enzyme activity. Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Lacks the ethyl groups, making it less bulky and potentially less reactive in certain reactions.
Benzenamine, 3,5-dimethyl-: Lacks the diethyl groups on the nitrogen, which can affect its solubility and reactivity.
Benzenamine, N,N-diethyl-: Lacks the methyl groups on the benzene ring, which can influence its steric and electronic properties.
Uniqueness
Benzenamine, N,N-diethyl-3,5-dimethyl- is unique due to the presence of both ethyl and methyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound in various synthetic and research applications, offering distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
3995-39-9 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-diethyl-3,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3 |
InChI Key |
VFNOZYFHJTZTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


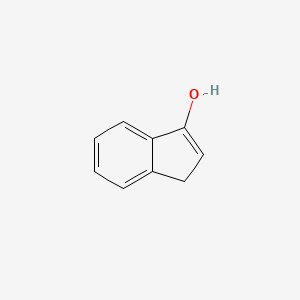
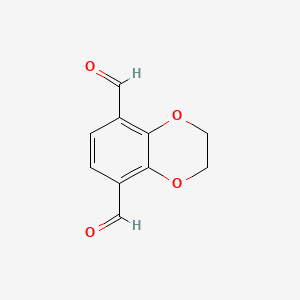

![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)


![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
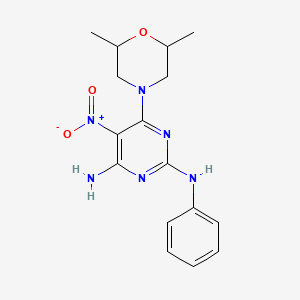
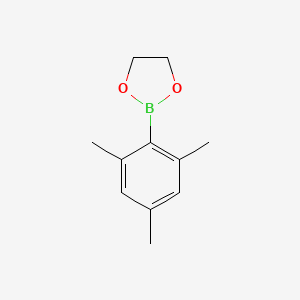
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
